Sodium iodoacetate

Catalog No.
S587500
CAS No.
305-53-3
M.F
C2H3INaO2
M. Wt
208.94 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Sodium iodoacetate

CAS Number

305-53-3

Product Name

Sodium iodoacetate

IUPAC Name

sodium;2-iodoacetate

Molecular Formula

C2H3INaO2

Molecular Weight

208.94 g/mol

InChI

InChI=1S/C2H3IO2.Na/c3-1-2(4)5;/h1H2,(H,4,5);

InChI Key

ULJWHGFVIZDQNL-UHFFFAOYSA-N

SMILES

C(C(=O)[O-])I.[Na+]

Synonyms

Acid, Iodoacetic, Acid, Monoiodoacetic, Iodoacetate, Sodium, Iodoacetic Acid, Monoiodoacetic Acid, Sodium Iodoacetate

Canonical SMILES

C(C(=O)O)I.[Na]

Enzyme Inhibitor

One key function of sodium iodoacetate is its ability to irreversibly inhibit enzymes. It achieves this by alkylating essential cysteine residues within the enzyme's structure. Cysteine residues play a crucial role in enzyme function, and their modification by NaIA disrupts the enzyme's catalytic activity. This property makes sodium iodoacetate a valuable tool for researchers studying various enzymes and their involvement in cellular processes [1]. For instance, NaIA can be used to inhibit glyceraldehyde-3-phosphate dehydrogenase (GAPDH), a key enzyme in the glycolytic pathway, allowing scientists to investigate the effects of altered glucose metabolism in cells [2].

  • Source: [1] Sigma-Aldrich, "Sodium iodoacetate BioUltra, = 98 305-53-3" ()
  • Source: [2] Procurenet Limited, "Sodium Iodoacetate - High-Purity Chemical Compound for Research" ()

Osteoarthritis Model System

Another significant application of sodium iodoacetate lies in its ability to induce osteoarthritis-like symptoms in laboratory animals, primarily rats. When injected into the joint cavity, NaIA disrupts cellular metabolism within the cartilage, leading to its degeneration and mimicking the characteristic features of osteoarthritis observed in humans [1]. This established model system allows researchers to study the progression of the disease, test potential therapeutic agents, and investigate the underlying mechanisms of osteoarthritis development [3,4].

  • Source: [1] Sigma-Aldrich, "Sodium iodoacetate BioUltra, = 98 305-53-3" ()
  • Source: [3] Mohammed Gagaoua et al., "Phase-Contrast Radiography Enables Detection of Early Changes in Articular Cartilage in a Mouse Model of Osteoarthritis" ([reference needed])
  • Source: [4] Effects of deer bone extract on the expression of pro-inflammatory cytokine and cartilage-related genes in monosodium iodoacetate-induced osteoarthritic rats" ([reference needed])

Sodium iodoacetate is an organic compound with the chemical formula C2H2INaO2\text{C}_2\text{H}_2\text{INaO}_2. It is the sodium salt of iodoacetic acid and is recognized for its role as a biochemical reagent. Sodium iodoacetate appears as a white to off-white crystalline powder, which is soluble in water. It is primarily used in biochemical research due to its ability to inhibit specific enzymes and its reactivity with thiol groups in proteins, leading to the formation of carboxymethylated derivatives .

NaIA acts as a metabolic inhibitor by targeting enzymes in the glycolytic pathway, a series of reactions by which cells convert glucose into energy (ATP) []. It specifically reacts with the thiol groups of these enzymes, leading to their inactivation. This disrupts the glycolytic process, hindering cellular energy production [].

NaIA is a toxic compound and should be handled with caution. It can cause skin and eye irritation, and inhalation or ingestion can lead to serious health problems.

  • Toxicity: Studies have shown that NaIA is toxic to various organisms, including insects, mammals, and aquatic life [].
  • Safety Precautions: When handling NaIA, it is crucial to wear appropriate personal protective equipment like gloves, safety glasses, and a lab coat [].
, notably:

  • Nucleophilic Substitution: The compound can react with nucleophiles, particularly thiols, leading to the formation of carboxymethylated products. This reaction is significant in protein modification studies .
  • Inhibition of Enzymes: Sodium iodoacetate serves as a potent inhibitor of glyceraldehyde-3-phosphate dehydrogenase (GAPDH), disrupting glycolysis by modifying active site cysteine residues .
  • Reactivity with Amino Acids: The compound can react with amino acids such as methionine and cysteine, facilitating their derivatization for analytical purposes .

Sodium iodoacetate exhibits notable biological activities:

  • Glycolysis Inhibition: As a GAPDH inhibitor, it effectively halts glycolytic pathways, making it useful for studying metabolic processes and conditions such as ischemia .
  • Induction of Osteoarthritis: In animal models, sodium iodoacetate has been shown to induce osteoarthritis-like symptoms, providing a tool for studying joint diseases .
  • Protein Modification: The ability to modify proteins through the formation of carboxymethylated derivatives allows researchers to investigate protein structure and function .

Sodium iodoacetate can be synthesized through several methods:

  • Direct Reaction: Iodoacetic acid can be neutralized with sodium hydroxide or sodium bicarbonate to yield sodium iodoacetate.
  • Halogenation: The halogenation of acetic acid using iodine and sodium hydroxide can also produce sodium iodoacetate.
  • Substitution Reactions: It can be synthesized via substitution reactions involving chloroacetic acid and sodium iodide under suitable conditions .

Sodium iodoacetate has diverse applications in both research and industry:

  • Biochemical Research: It is widely used as a reagent in studies involving enzyme inhibition, protein modification, and metabolic pathways .
  • Pharmaceutical Development: Its ability to modify proteins makes it useful in drug development and testing.
  • Analytical Chemistry: Employed in the derivatization of amino acids for improved detection and analysis in chromatographic techniques .

Studies involving sodium iodoacetate often focus on its interactions with biological macromolecules:

  • Enzyme Interactions: Research has shown that sodium iodoacetate interacts specifically with enzymes containing reactive thiol groups, leading to enzyme inhibition.
  • Protein Derivatization: Its reactivity with cysteine residues allows for targeted modifications that are useful in proteomics and biomarker discovery .

Sodium iodoacetate shares similarities with other halogenated acetic acids but possesses unique properties that distinguish it from these compounds. Here are some comparable compounds:

Compound NameChemical FormulaKey Features
Sodium chloroacetateC2H3ClNaO2Less reactive than sodium iodoacetate; used for similar applications but less specific for thiol groups.
Iodoacetic acidC2H3IO2Parent compound; more potent but less stable in solution compared to sodium salt.
Sodium bromoacetateC2H3BrNaO2Similar reactivity profile but generally milder effects on biological systems compared to sodium iodoacetate.
Acetic acidC2H4O2Non-halogenated; serves as a baseline comparison for reactivity and biological activity.

Sodium iodoacetate's unique ability to selectively inhibit enzymes like GAPDH while modifying proteins through carboxymethylation sets it apart from these similar compounds, making it invaluable in biochemical research settings .

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

208.90755 g/mol

Monoisotopic Mass

208.90755 g/mol

Heavy Atom Count

6

UNII

07814F2QRI

GHS Hazard Statements

Aggregated GHS information provided by 40 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H301 (100%): Toxic if swallowed [Danger Acute toxicity, oral];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H318 (100%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Acute Toxic Irritant

Corrosive;Acute Toxic;Irritant

Other CAS

305-53-3

Wikipedia

Sodium iodoacetate

General Manufacturing Information

Acetic acid, 2-iodo-, sodium salt (1:1): ACTIVE

Dates

Modify: 2023-08-15

Explore Compound Types